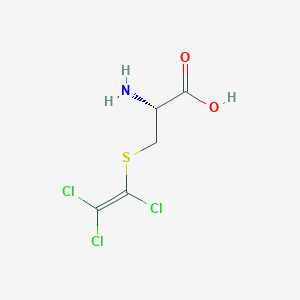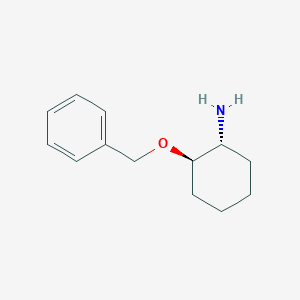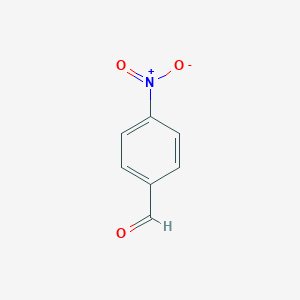
S-(1,2,2-trichlorovinyl)-L-cysteine
説明
S-(1,2,2-trichlorovinyl)-L-cysteine (S-TCC) is an organochlorine compound used in a variety of scientific experiments. It is a derivative of the essential amino acid cysteine, and its structure is composed of a sulfur-containing thiol group and a trichlorovinyl group. The trichlorovinyl group is a unique structural feature of S-TCC that makes it a useful reagent for a range of experimental applications.
科学的研究の応用
Bioactivation and Metabolic Pathways
S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) is studied extensively in the context of its bioactivation mechanisms and metabolic pathways. Studies have shown that TCVC, along with its analogs, undergoes bioactivation through various enzymatic processes, including cysteine conjugate beta-lyase from bacteria like Salmonella typhimurium. This process results in the formation of compounds such as dichloroacetic acid, which is significant in understanding the cytotoxic and mutagenic effects of TCVC (Dekant et al., 1988).
Synthesis and Labeling
Another area of research involves the synthesis of stable isotope-labeled analogs of TCVC, which are essential for tracking and studying its metabolic pathways and effects. For example, S-(1,2,2-Trichlorovinyl)-DL-cysteine-3,3-2H2 has been synthesized to facilitate such studies (Bartels & Miner, 1990).
DNA Repair and Genotoxic Effects
TCVC's potential to induce DNA repair and its genotoxic effects have been a focus of research. In particular, studies involving cultured renal epithelial cells have shown that TCVC can induce unscheduled DNA synthesis, a marker for DNA repair, without compromising cell viability. This suggests a genotoxic potential for TCVC (Vamvakas et al., 1989).
Interaction with Proteins and Cellular Components
Research has also delved into how TCVC interacts with proteins and other cellular components. For example, the formation of protein adducts from TCVC has been demonstrated, which helps in understanding its toxicity mechanisms at the molecular level (Birner et al., 1994).
Metabolism in Humans
The metabolism of TCVC in humans, particularly in occupational settings, has been studied to understand its biotransformation and excretion patterns. Such studies are crucial in assessing the risks associated with exposure to compounds like TCVC (Birner et al., 1996).
Analytical Method Development
Development of analytical methods for detecting TCVC and its metabolites in various biological matrices is an essential part of the research. Such methods aid in the study of its toxicokinetics and the impact on human health (Luo et al., 2017).
作用機序
Target of Action
S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC) is a metabolite of trichloroethylene, a common industrial solvent . The primary targets of TCVC are the enzymes involved in its biotransformation, including cytochrome P-450 and glutathione transferase . These enzymes play a crucial role in the detoxification of xenobiotics and the regulation of cellular redox status.
Mode of Action
TCVC interacts with its targets through two main pathways: cytochrome P-450-mediated epoxidation and glutathione conjugation . In the first pathway, cytochrome P-450 enzymes metabolize TCVC to form reactive metabolites in the liver . In the second pathway, TCVC conjugates with glutathione (GSH), a process catalyzed by glutathione transferase . These interactions result in the formation of various metabolites, which can exert toxic effects on cells.
Biochemical Pathways
The biochemical pathways affected by TCVC involve the metabolism of xenobiotics and the regulation of cellular redox status . The metabolites formed from the biotransformation of TCVC can disrupt these pathways, leading to cellular damage. For instance, the reactive metabolites formed through cytochrome P-450-mediated epoxidation can bind to cellular macromolecules, causing oxidative stress and potential cell death .
Result of Action
The molecular and cellular effects of TCVC’s action are primarily related to its toxicity. The reactive metabolites formed from the biotransformation of TCVC can cause cellular damage, leading to potential health risks . These effects are often associated with exposure to trichloroethylene, the parent compound of TCVC .
Action Environment
The action, efficacy, and stability of TCVC can be influenced by various environmental factors. For instance, occupational exposure to trichloroethylene can lead to increased levels of TCVC in the body Additionally, the presence of other xenobiotics can affect the biotransformation of TCVC, potentially altering its toxicity
生化学分析
Biochemical Properties
S-(1,2,2-trichlorovinyl)-L-cysteine plays a significant role in biochemical reactions. It is involved in the biotransformation of Tetra, a process that involves two different pathways: cytochrome P-450-mediated epoxidation forming reactive metabolites in the liver and conjugation of Tetra with glutathione (GSH) catalyzed by glutathione transferase(s) .
Molecular Mechanism
The molecular mechanism of this compound is complex. It involves the formation of reactive metabolites in the liver through cytochrome P-450-mediated epoxidation . These metabolites then undergo conjugation with glutathione (GSH), a process catalyzed by glutathione transferase(s) .
Metabolic Pathways
This compound is involved in the biotransformation of Tetra, indicating its participation in metabolic pathways
特性
IUPAC Name |
(2R)-2-amino-3-(1,2,2-trichloroethenylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl3NO2S/c6-3(7)4(8)12-1-2(9)5(10)11/h2H,1,9H2,(H,10,11)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUYBPJIKGDENR-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)SC(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC(=C(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40913504 | |
| Record name | S-(Trichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98025-31-1 | |
| Record name | S-(1,2,2-Trichloroethenyl)-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98025-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-(1,2,3-Trichlorovinyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098025311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(Trichloroethenyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40913504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main mechanism of toxicity associated with S-(1,2,2-trichlorovinyl)-L-cysteine (TCVC)?
A1: TCVC itself is not directly toxic, but it undergoes bioactivation in the kidney by the enzyme cysteine conjugate beta-lyase. This enzymatic reaction produces reactive metabolites, including dichlorothioketene, that can covalently bind to cellular macromolecules, leading to nephrotoxicity. []
Q2: How does the formation of TCVC differ between humans and rats?
A2: While both humans and rats can biosynthesize the nephrotoxic glutathione S-conjugate TCVC from tetrachloroethylene, humans appear to have a lower capacity for its biosynthesis. []
Q3: What are the primary metabolic pathways involved in the biotransformation of tetrachloroethylene in relation to TCVC formation?
A3: Tetrachloroethylene is metabolized via two main pathways: cytochrome P450-mediated oxidation and glutathione conjugation. Cytochrome P450-dependent oxidation leads to the formation of trichloroacetyl chloride, which can react with cellular nucleophiles. Glutathione conjugation results in the formation of S-(1,2,2-trichlorovinyl)glutathione (TCVG), which is further metabolized to TCVC. These pathways compete for tetrachloroethylene metabolism. []
Q4: Can TCVC be further metabolized and what are the implications of these metabolic processes?
A4: Yes, TCVC can be further metabolized through several pathways. One pathway involves N-acetylation to form N-acetyl-S-(1,2,2-trichlorovinyl)-L-cysteine (NAcTCVC), which is excreted in urine. Another pathway involves oxidation by cytochrome P450 and flavin-containing monooxygenases (FMOs), leading to the formation of TCVC sulfoxide (TCVCS). TCVCS is a highly reactive electrophile that contributes to the nephrotoxicity of TCVC. [, ]
Q5: What is the significance of glutathione (GSH) conjugation in tetrachloroethylene toxicity?
A5: GSH conjugation is a key pathway in tetrachloroethylene toxicity. Specifically, the formation of TCVG and its subsequent metabolism to TCVC are associated with nephrotoxicity. Studies have shown a significant correlation between liver TCVG levels and kidney injury marker KIM-1/Havcr1 expression, supporting the link between GSH conjugation and kidney damage. []
Q6: Can you describe the analytical techniques used to study TCVC and its metabolites?
A6: Various analytical methods have been employed to characterize and quantify TCVC and its metabolites in biological samples. Gas chromatography/mass spectrometry (GC/MS) has been used to identify and quantify TCVC metabolites, including dichloroacetic acid and pyruvate, following cleavage by bacterial cysteine conjugate beta-lyase. [, ] High performance liquid chromatography (HPLC) coupled with GC/MS has been utilized to identify N-trichloroacetylated phospholipids, a product of tetrachloroethylene metabolism. [] Additionally, ultra-high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry has been developed for the simultaneous detection of TCVG, TCVC, and NAcTCVC in various mouse tissues. []
Q7: What is the importance of stable isotope-labeled analogs of TCVC?
A7: Stable isotope-labeled analogs of TCVC are valuable tools for studying the metabolism and pharmacokinetics of this compound. They allow researchers to track the fate of the compound and its metabolites in biological systems with greater accuracy and sensitivity. []
Q8: Are there alternative metabolic pathways for mercapturic acids derived from tetrachloroethylene besides deacetylation and cysteine conjugate beta-lyase-mediated cleavage?
A8: Yes, research indicates that mercapturic acids like N-Ac-TCVC, N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-Ac-1,2-DCVC), and N-acetyl-S-(2,2-dichlorovinyl)-L-cysteine (N-Ac-2,2-DCVC) can undergo sulfoxidation by cytochrome P450 enzymes, particularly cytochrome P450 3A. This pathway represents an additional bioactivation route. []
Q9: What makes the sulfoxides of mercapturic acids derived from tetrachloroethylene particularly toxic?
A9: The sulfoxides formed from the oxidation of mercapturic acids are more cytotoxic than their parent compounds. This increased toxicity stems from their role as direct-acting electrophiles. Unlike the mercapturic acids, the cytotoxicity of sulfoxides is not affected by aminooxyacetic acid, an inhibitor of cysteine conjugate beta-lyase, indicating a different mechanism of action. []
Q10: How do researchers investigate the role of specific enzymes in the metabolism of tetrachloroethylene and its metabolites?
A10: Several techniques are used to investigate the roles of specific enzymes. For example, heat inactivation experiments and the use of specific inhibitors like n-octylamine can help determine the involvement of flavin-containing monooxygenase (FMO). Similarly, the use of troleandomycin, a specific inhibitor for cytochrome P450 3A, can elucidate the role of this enzyme. []
Q11: Why is it crucial to understand the interindividual variability in the toxicokinetics and toxicodynamics of tetrachloroethylene?
A11: Interindividual variability in toxicokinetics and toxicodynamics significantly impacts the susceptibility of individuals to tetrachloroethylene-induced toxicity. Understanding this variability is essential for developing accurate risk assessment models and establishing protective exposure limits for the general population. []
Q12: What experimental models are used to study the toxicokinetics and toxicodynamics of tetrachloroethylene?
A12: Researchers utilize both in vitro and in vivo models to investigate the toxicokinetics and toxicodynamics of tetrachloroethylene. In vitro systems like isolated rat renal epithelial cells can be used to assess the cytotoxicity of metabolites like TCVC and its sulfoxide. [] In vivo studies, such as those using the Collaborative Cross (CC) mouse population, allow for the assessment of interindividual variability in toxicokinetic parameters and toxicodynamic responses. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)









